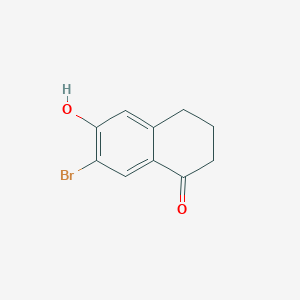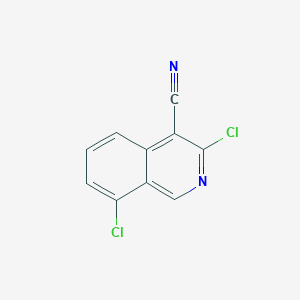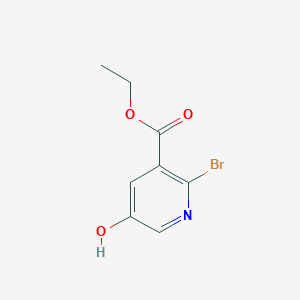
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with a significant role in various scientific fields. The presence of the tert-butyl group and the chiral center makes it a unique molecule with distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, often a substituted benzene derivative.
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
4-tert-butylphenylamine: A simpler analog without the hydroxyl group.
2-amino-2-phenylethanol: A similar compound without the tert-butyl group.
Uniqueness
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral center and the presence of both amino and hydroxyl groups
Eigenschaften
Molekularformel |
C12H20ClNO |
|---|---|
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m1./s1 |
InChI-Schlüssel |
XZLMNRBNEGHVNB-RFVHGSKJSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



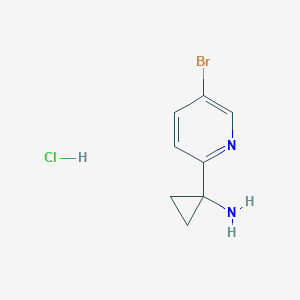

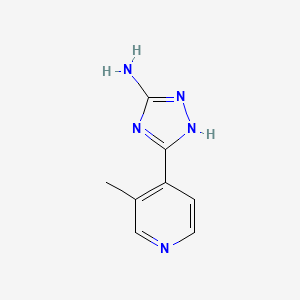
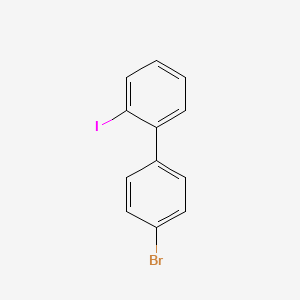
![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
